REACTION_CXSMILES
|
[N+]([O-])(O)=[O:2].[CH2:5]([O:7][C:8](=[O:18])[CH:9]([CH:15]([CH3:17])[CH3:16])[C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH3:6]>>[CH2:5]([O:7][C:8](=[O:18])[C:9]([CH:15]([CH3:16])[CH3:17])([C:10]([O:12][CH2:13][CH3:14])=[O:11])[OH:2])[CH3:6]
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)C(C)C)=O
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Most of the nitric acid is then carefully removed by evaporation on a rotary evaporator under a water pump vacuum
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Type
|
EXTRACTION
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Details
|
The methylene chloride phases are again extracted with a small amount of water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent is carefully removed by evaporation in a vacuum
|
Type
|
DISTILLATION
|
Details
|
The resulting crude product is distilled in a high vacuum
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(O)(C(=O)OCC)C(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |